molecular formula C20H18FN3O2 B2859575 (3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone CAS No. 380463-06-9

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

Cat. No. B2859575
CAS RN: 380463-06-9
M. Wt: 351.381
InChI Key: DVGPZJVDZZYDFQ-UHFFFAOYSA-N
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Description

The compound is a morpholine derivative. Morpholine is a common moiety in various pharmaceuticals and its derivatives have been studied for their potential pharmacological actions . The presence of the fluorophenyl and phenyl groups could potentially influence the compound’s properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a pyrazole ring, and phenyl rings. These rings are likely connected in a way that the morpholino methanone forms the core structure, with the phenyl and pyrazolyl groups as substituents .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence and position of the fluorine atom, the phenyl rings, and the morpholine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could influence its electronegativity and polarity. The morpholine ring could contribute to its solubility properties .

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives have been studied for their potential as antimicrobial agents. The presence of the fluorophenyl group in the compound could enhance its ability to inhibit the growth of drug-resistant bacteria. Research indicates that similar structures have shown effectiveness against strains of Staphylococcus aureus and Acinetobacter baumannii, with minimal inhibitory concentrations indicating high potency .

Anti-Cancer Properties

The fluorinated pyrazole core of the compound suggests potential anti-cancer activity. Molecular docking studies have shown that such compounds can bind to human estrogen alpha receptors (ERα), which are implicated in breast cancer. The binding affinity of these compounds may be close to that of known ligands, indicating a promising avenue for the development of new anti-cancer drugs .

Neuroprotective Effects

Pyrazoline derivatives, which are closely related to pyrazoles, have been investigated for their neuroprotective properties. Studies on newly synthesized pyrazoline derivatives have explored their effects on acetylcholinesterase activity and malondialdehyde levels in the brain, which are important markers of neurotoxicity and oxidative stress .

Fluorescence Studies

The structural features of pyrazole derivatives make them suitable for fluorescence studies. These compounds can be used in the synthesis of nickel complexes that exhibit distinct fluorescence properties, which can be useful in various spectroscopic applications and material sciences .

Medicinal Chemistry

Fluorinated compounds are increasingly popular in medicinal chemistry due to the stability of the C-F bond compared to the C-H bond. The substitution with fluorine atoms can increase the binding affinity of protein-ligand complexes, making the compound a valuable tool in drug design and discovery .

Organic Synthesis

The compound’s structure allows for its use in organic synthesis, particularly in the formation of aryl-phenylketones. These are important intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The study of new morpholine derivatives is a promising area of research, given the wide range of biological activities these compounds can exhibit. This particular compound could be studied for potential pharmaceutical applications, but more research would be needed to determine its specific activities and mechanisms of action .

properties

IUPAC Name

[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-8-6-15(7-9-16)19-18(20(25)23-10-12-26-13-11-23)14-24(22-19)17-4-2-1-3-5-17/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGPZJVDZZYDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone

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